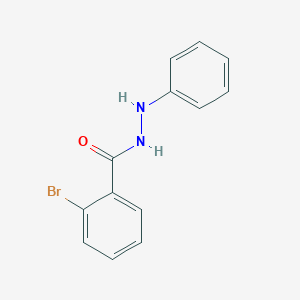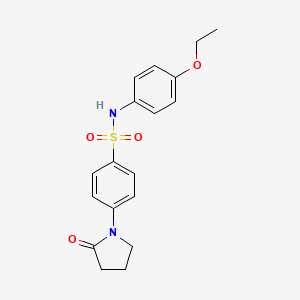
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione, also known as Clodinafop-propargyl, is a herbicide that is widely used in agriculture to control the growth of grassy weeds. The compound belongs to the family of aryloxyphenoxypropionate herbicides, which act by inhibiting the synthesis of fatty acids in plants. Clodinafop-propargyl has gained popularity due to its high selectivity towards grassy weeds and low toxicity to non-target organisms.
Mécanisme D'action
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl acts by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids in plants. The inhibition of ACC leads to a decrease in the production of fatty acids, which are essential for the growth and development of plants. This results in the death of the target weeds.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl has no significant effect on the biochemical and physiological processes of non-target organisms such as fish, birds, and mammals. The compound is rapidly metabolized and excreted from the body, which reduces its potential for accumulation in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl has several advantages for use in laboratory experiments. The compound is readily available, relatively inexpensive, and has a high purity. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to prepare solutions for experiments.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl. One area of research could focus on the development of new formulations of the compound that are more effective in controlling the growth of weeds. Another area of research could investigate the potential use of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl in combination with other herbicides to enhance its herbicidal activity. Additionally, research could be conducted to explore the potential use of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl in other applications such as the treatment of fungal infections in plants.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate to form 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione. The product is then treated with propargyl bromide to yield 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl. The synthesis process is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl has been extensively studied for its herbicidal properties. Several studies have shown that the compound is effective in controlling the growth of grassy weeds in various crops such as wheat, barley, rice, and maize. The compound has also been found to have a low toxicity to non-target organisms such as fish, birds, and mammals.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-6-1-3-7(4-2-6)12-9(14)11-8(13)5-15-12/h1-4H,5H2,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQLKGXVGVHIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(O1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,2,4-oxadiazinane-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)

![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)


![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)



![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)


![5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid](/img/structure/B5706814.png)
![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)